molecular formula C14H16N2O2 B15216360 1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one

1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one

Cat. No.: B15216360
M. Wt: 244.29 g/mol
InChI Key: KSTKBIKZMQMAMQ-FMIVXFBMSA-N
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Description

1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one is a chemical compound with the molecular formula C14H16N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one typically involves the reaction of p-tolylacetic acid with piperazine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(3E)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

InChI

InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9+

InChI Key

KSTKBIKZMQMAMQ-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N(CCN2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C

Origin of Product

United States

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